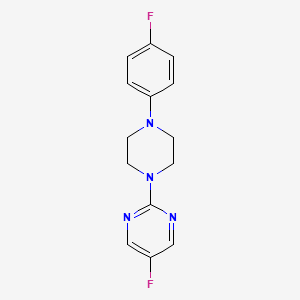

1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

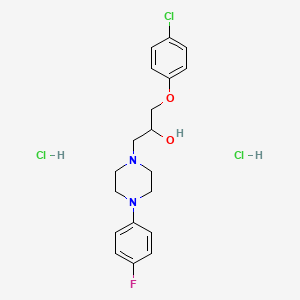

The synthesis of cyclobutane derivatives with pyridine moieties can be complex and often involves multi-step reactions. For instance, the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane is achieved through the one-electron reduction of 4-vinyl-1-methylpyridinium bromide, indicating the potential for radical-mediated cyclization reactions in the synthesis of related compounds . Additionally, a two-step protocol for the synthesis of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones from 2-hydroxycyclobutanone suggests that similar strategies could be employed for the synthesis of 1-(Pyridin-2-ylmethyl)cyclobutanamine derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be elucidated using spectroscopic methods such as NMR and UV-vis absorption spectroscopy . The crystal structure of a related compound, 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl)cyclobutane, reveals a puckered conformation of the cyclobutane ring, which could be indicative of the structural characteristics of the compound .

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions, including cycloadditions and nucleophilic substitutions. For example, 1,4-dihydropyridines react with dimethyl acetylenedicarboxylate to form cyclobuta[b]pyridines, which may suggest the reactivity of the cyclobutane ring in the presence of pyridine moieties . Furthermore, the synthesis of 1,2-dihydrocyclobuta[c]-pyridine derivatives from their quinolinone precursors through photoaddition and subsequent elimination reactions demonstrates the potential for photochemical processes in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives with pyridine moieties can be inferred from the properties of similar compounds. For instance, the solubility, melting points, and stability of these compounds can be influenced by the presence of substituents on the cyclobutane ring and the pyridine nitrogen. The reactivity of these compounds towards electrophiles and nucleophiles, as well as their potential to participate in cycloaddition reactions, is also of interest .

科学的研究の応用

Gold-Catalyzed Cycloisomerizations

One application involves gold-catalyzed cycloisomerizations of 1,6-ene-ynamides leading to the formation of cyclobutanones under mild conditions. This process showcases the utility of the compound in synthesizing carbonyl compounds bearing a 2,3-methanopyrrolidine subunit from substrates possessing a propargylic alcohol moiety, with high diastereoselectivities observed for 1,6-ene-ynamides having a stereocenter at the α or β position of the nitrogen atom (Couty, Meyer, & Cossy, 2009).

Synthesis of Nitrogen Heterocycles

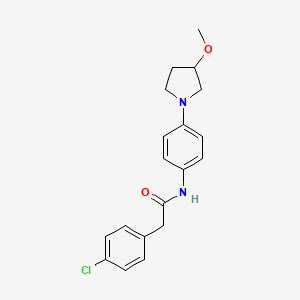

Electron-deficient ynamides, possessing an ynoate or an ynone moiety, have been successfully utilized in a 1,3-dipolar cycloaddition with stabilized pyridinium ylides. These reactions afford efficient access to a variety of substituted 2-aminoindolizines, serving as useful precursors for the synthesis of other more complex nitrogen heterocycles (Brioche, Meyer, & Cossy, 2015).

Coordination Chemistry

In coordination chemistry, the pyridine moiety plays a crucial role in the stabilization of copper complexes. Research on (cyclen- and cyclam-pyridine)copper complexes has revealed the impact of the pyridine moiety in stabilizing both CuII and CuI states, with findings supported by X-ray diffraction, UV/Vis spectroscopy, and electrochemical studies. These complexes exhibit distinct and stable geometries, highlighting the versatility of the pyridine moiety in designing metal complexes (Ghachtouli et al., 2006).

Cycloaddition Reactions

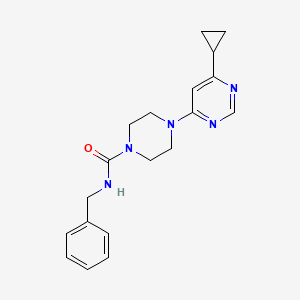

Cycloaddition reactions involving ynamides as three-atom components have opened a new avenue in synthetic chemistry. Ynamides act as neutral three-atom components (TACs) in thermally induced intramolecular (3+2) cycloaddition reactions with alkynes, leading to the formation of functionalized pyrroles. This transformation demonstrates the synthetic potential of ynamides in heterocyclic chemistry by producing zwitterionic cycloadducts that can be further manipulated for complex molecule synthesis (Campeau, Pommainville, & Gagosz, 2021).

Safety And Hazards

In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing. If the substance comes in contact with skin or hair, it is recommended to take off immediately all contaminated clothing and rinse skin with water. If it gets in the eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth .

特性

IUPAC Name |

1-(pyridin-2-ylmethyl)cyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-10(5-3-6-10)8-9-4-1-2-7-12-9;;/h1-2,4,7H,3,5-6,8,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCBRJRLLHKHJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)

![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)

![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)